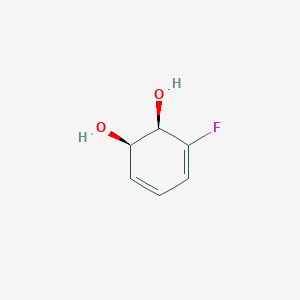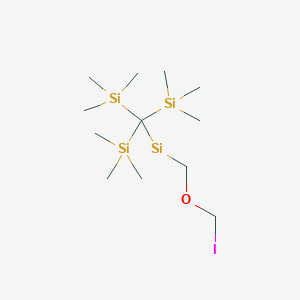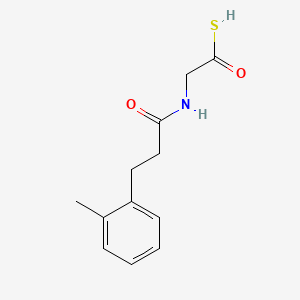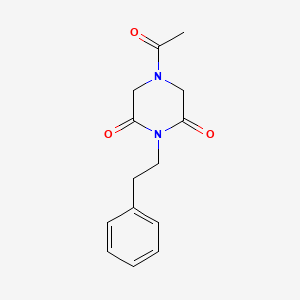
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C14H16N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
The synthesis of 4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
化学反应分析
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or halides.
For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction reactions can yield secondary amines.
科学研究应用
作用机制
The mechanism of action of 4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting key enzymes or interfering with cellular processes. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
The exact molecular targets and pathways involved in its mechanism of action depend on the specific application and the structure of the derivative being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research related to serotonin receptors.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often studied for its stimulant effects and use in combination with other psychoactive substances.
1-Phenyl-piperazine-2,6-diones: These compounds have been investigated for their herbicidal activity and potential use in agriculture.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity. Its acetyl and phenylethyl groups confer distinct properties that differentiate it from other piperazine derivatives.
属性
CAS 编号 |
87693-77-4 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
4-acetyl-1-(2-phenylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C14H16N2O3/c1-11(17)15-9-13(18)16(14(19)10-15)8-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI 键 |
PSDFWXROVFBENW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(=O)N(C(=O)C1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


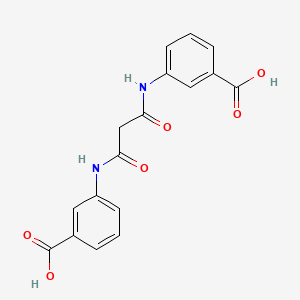
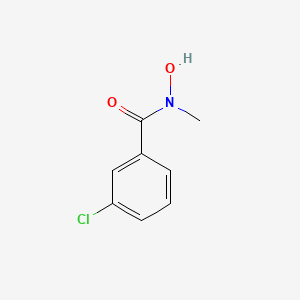
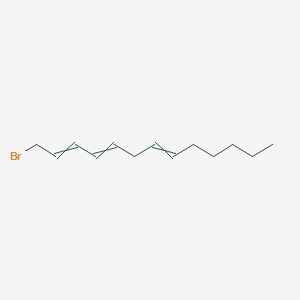

![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
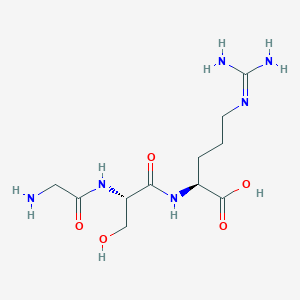
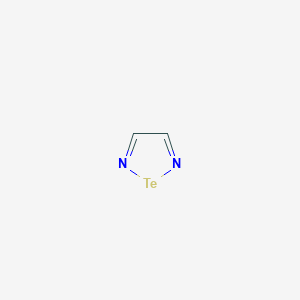

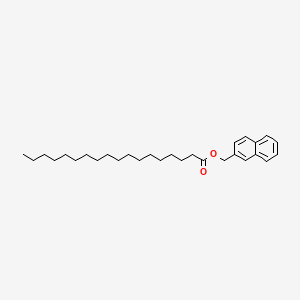
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
